The synthesis of (R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several methods, primarily focusing on the construction of the tetrahydronaphthalene framework followed by functionalization to introduce the methoxy and carboxylic acid groups.
General Synthetic Route:
Parameters such as temperature, pressure, and reaction time are critical in optimizing yields and selectivity during the synthesis.
The molecular structure of (R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid features a naphthalene ring system that has been partially saturated (tetrahydro) and substituted with a methoxy group at position 6 and a carboxylic acid at position 2.
(R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and aromatic compounds:
The mechanism of action for (R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid primarily relates to its role as an agonist for specific receptors in biological systems.
The physical properties of (R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid include:
Chemical properties include:
(R)-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific applications:
(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chiral tetralin derivative with systematic IUPAC name (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. Its molecular formula is C₁₂H₁₄O₃ (molecular weight: 206.24 g/mol), featuring:
The stereochemistry is defined by the R-configuration at C2, critical for its spatial orientation. Computational studies (B3LYP/6-311++G(d,p)) confirm the tetralin ring adopts a boat-to-chair conformation, with the carboxylic acid group equatorial. The methoxy group’s electron-donating properties influence ring electron density, while the carboxyl group enables salt formation or derivatization [5]. Key identifiers include:
The compound emerged as a chiral synthon during the 1980–2000s push for enantioselective drug synthesis. Key milestones:
Commercial availability began circa 2005 (e.g., BLD Pharmatech, ChemicalBook), driven by demand for opioid receptor modulators requiring this chiral scaffold [1] [4].
The C2 stereocenter dictates biological interactions:
Table 1: Key Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | (R)-6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
CAS No. (R-enantiomer) | 136759-35-8 |
CAS No. (Racemate) | 2471-69-4 |
Molecular Formula | C₁₂H₁₄O₃ |
Molecular Weight | 206.24 g/mol |
Chiral Center | C2 (R-configuration) |
SMILES (Canonical) | O=C([C@H]1CC2=C(C=C(OC)C=C2)CC1)O |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: